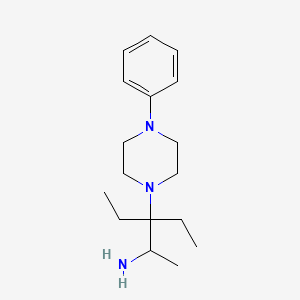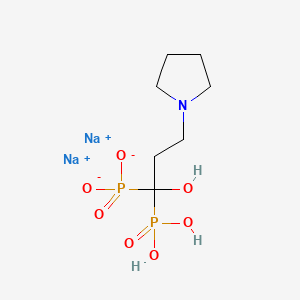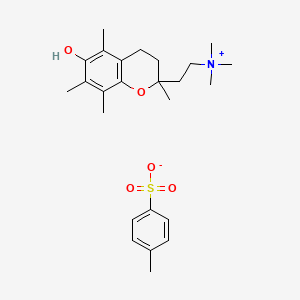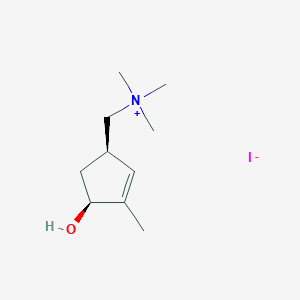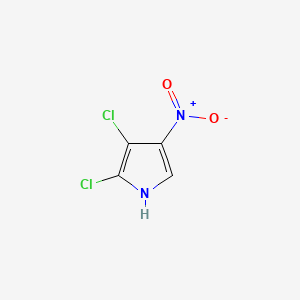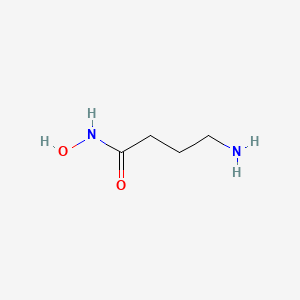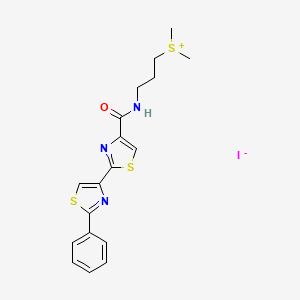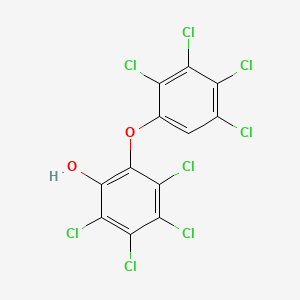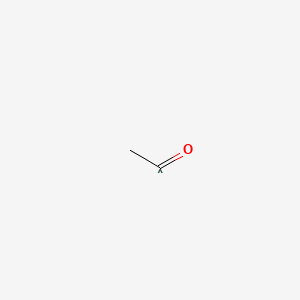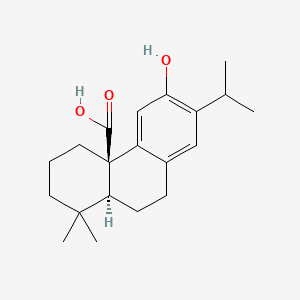
Pisiferic acid
Vue d'ensemble
Description
Pisiferic acid is a naturally occurring diterpene compound isolated from the leaves of the Japanese tree Chamaecyparis pisifera, commonly known as Sawara cypress. It has a chemical formula of C20H28O3 and a molecular weight of 316.44 g/mol. This compound is known for its white crystalline appearance and solubility in organic solvents such as ethanol and dimethylformamide. It exhibits a bitter taste and possesses toxic properties .
Applications De Recherche Scientifique
Chemistry: Pisiferic acid is used as a catalyst in organic synthesis reactions due to its unique chemical properties.
Biology: It has been shown to inhibit DNA polymerase and chitin synthase, making it a valuable compound for studying these biological processes.
Medicine: this compound exhibits antibiotic and antiangiogenic activities, making it a potential candidate for developing new therapeutic agents for diseases such as cancer and diabetic retinopathy.
Industry: The compound is used in the synthesis of other biologically active compounds, such as carnosic acid, which has antioxidant and neuroprotective properties
Mécanisme D'action
Target of Action
Pisiferic acid, a diterpene isolated from Chamaecyparis pisifera , primarily targets bacterial cells and endothelial cells . It has shown antibacterial activities against Proteus vulgaris, Staphylococcus aureus, and Bacillus subtilis . It also suppresses human umbilical vein endothelial cell tube formation and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting key processes. In bacterial cells, it predominantly inhibits peptidoglycan synthesis in B. subtilis, while non-specific inhibition is observed in P. vulgaris . In endothelial cells, it inhibits angiogenesis and lymphangiogenesis .
Biochemical Pathways
The inhibition of peptidoglycan synthesis disrupts the cell wall structure of bacteria, leading to their death . In endothelial cells, the inhibition of angiogenesis and lymphangiogenesis prevents the formation of new blood vessels and lymphatic vessels, respectively .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and the suppression of new blood vessel and lymphatic vessel formation . This makes it potentially useful in treating bacterial infections and diseases involving abnormal angiogenesis and lymphangiogenesis .
Orientations Futures
Pisiferic acid has been found to have various biological activities including DNA polymerase inhibition, chitin synthase inhibition, and antibiotic activity . It also affects cell signaling pathways in HL60 cells and yeast . These properties suggest that this compound could be a useful natural compound with beneficial effects on angiogenesis and lymphangiogenesis-related diseases .
Analyse Biochimique
Biochemical Properties
Pisiferic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It has been shown to inhibit DNA polymerase and chitin synthase, which are crucial for DNA replication and cell wall synthesis, respectively . Additionally, this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Proteus vulgaris . The compound’s ability to interact with these enzymes and proteins highlights its potential as a therapeutic agent.
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It has been found to inhibit angiogenesis by suppressing human umbilical vein endothelial cell tube formation and proliferation . Furthermore, this compound inhibits lymphangiogenesis and lymphatic endothelial cell tube formation and proliferation . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for treating diseases involving abnormal blood vessel formation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to DNA polymerase and chitin synthase, inhibiting their activity and thereby affecting DNA replication and cell wall synthesis . Additionally, this compound’s antiangiogenic and antilymphangiogenic effects are mediated through its interaction with vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are key regulators of angiogenesis . These interactions highlight the compound’s potential as a therapeutic agent for diseases involving abnormal blood vessel formation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its biological activity over extended periods Studies have shown that this compound can inhibit angiogenesis and lymphangiogenesis over several days, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antiangiogenic and antilymphangiogenic effects without causing toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with these transporters, which regulate its cellular uptake and distribution . This compound’s ability to interact with transporters and binding proteins highlights its potential for targeted therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is localized in various cellular compartments, including the Golgi apparatus and the trans-Golgi network . This subcellular localization is regulated by targeting signals and post-translational modifications that direct this compound to specific compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through various chemical reactions. One common method involves the use of keto ether intermediates. The synthesis begins with the preparation of a keto ether from an alcohol, followed by a series of reactions including formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation. These steps yield a tricyclic ether, which is then converted into methoxyabietatriene through ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation. The final step involves the reaction of methoxyabietatriene with zinc, zinc iodide, and acetic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources. The method includes crushing the raw materials, such as the leaves of Chamaecyparis pisifera, and extracting the compound using supercritical fluid extraction techniques. This process ensures the efficient isolation of this compound from the plant material .
Analyse Des Réactions Chimiques
Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as Jones reagent, which converts it into different oxidation states.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride, which reduces this compound to its corresponding alcohol.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as pisiferol and other substituted compounds. These derivatives exhibit different biological and chemical properties, making them useful for various applications .
Comparaison Avec Des Composés Similaires
- Carnosic acid
- Carnosol
- Salviol
- Tanshinones
Pisiferic acid stands out due to its distinct biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Propriétés
IUPAC Name |
(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHWSPHADLLZSS-PXNSSMCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217844 | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67494-15-9 | |
| Record name | (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67494-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pisiferic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067494159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


